

Physicochemical properties of Ethyl isonicotinate 1-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl isonicotinate 1-oxide

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl Isonicotinate 1-Oxide**

This technical guide provides a comprehensive overview of the core physicochemical properties of **Ethyl isonicotinate 1-oxide**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key processes.

Compound Identification and Structure

Ethyl isonicotinate 1-oxide, also known as 4-Pyridinecarboxylic acid, ethyl ester, 1-oxide, is a pyridine N-oxide derivative. Its chemical structure consists of a pyridine ring N-oxidized at position 1, with an ethyl ester group at position 4.

Molecular Formula: $C_8H_9NO_3$ ^{[1][2]} Molecular Weight: 167.16 g/mol ^{[1][2]} CAS Registry Number: 14906-37-7^[1]

Physicochemical Data Summary

The fundamental physicochemical properties of **Ethyl isonicotinate 1-oxide** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Appearance	Off-white to white solid; Off-white or light yellow crystal	[1][2]
Melting Point	67-70 °C	[1][3][4]
Boiling Point	345.8 ± 15.0 °C at 760 mmHg	[2][4]
Density	1.2 ± 0.1 g/cm ³	[2]
Water Solubility	Practically insoluble	[3]
Solubility in Organic Solvents	Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform	[3]
pKa (Predicted)	-0.37 ± 0.10	[4]
LogP (XLogP3)	1.29180	[3]
Refractive Index	1.520	[2]
Flash Point	162.9 ± 20.4 °C	[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound like **Ethyl isonicotinate 1-oxide** are often proprietary or not published in extensive detail. However, this section outlines standard, widely accepted methodologies that are used to determine such properties for organic compounds.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and is determined as a temperature range over which the solid melts to a liquid.

- Apparatus: A common method involves using a melting point apparatus, such as a Vernier Melt Station or a similar device.[5]

- Procedure:
 - A small, dry sample of the crystalline solid is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.^[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

- Apparatus: A simple distillation apparatus is typically used.^[5] This includes a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure:
 - The liquid sample is placed in the round-bottom flask.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.^[5]
 - The liquid is heated to a boil.
 - The temperature is recorded when it stabilizes during the distillation of the vapor, which represents the boiling point of the liquid.^[5]

Solubility Assessment

Solubility is determined by observing the extent to which a compound dissolves in a series of standard solvents.

- Procedure:
 - A small, measured amount of the solute (**Ethyl isonicotinate 1-oxide**) is added to a test tube.
 - A measured volume of a specific solvent (e.g., water, methanol, chloroform) is added.[\[3\]](#)
 - The mixture is agitated or sonicated to facilitate dissolution.
 - The solubility is observed and categorized (e.g., very soluble, soluble, sparingly soluble, insoluble) based on the amount of solute that dissolves in the given volume of solvent.[\[3\]](#)
[\[6\]](#)

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (K_{ow} or P) is a measure of a chemical's lipophilicity. It is a key parameter in environmental science and drug development.

- Method: The shake-flask method is a standard approach.[\[7\]](#)
- Procedure:
 - A solution of the compound is prepared in either n-octanol or water.
 - This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.
 - The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
 - The two phases are separated.
 - The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid

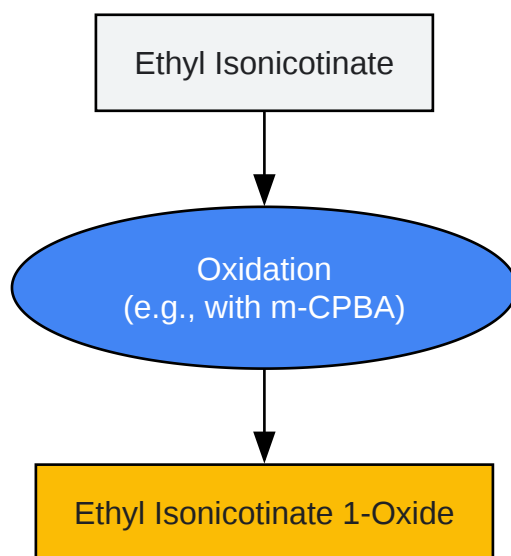
Chromatography (HPLC).

- The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

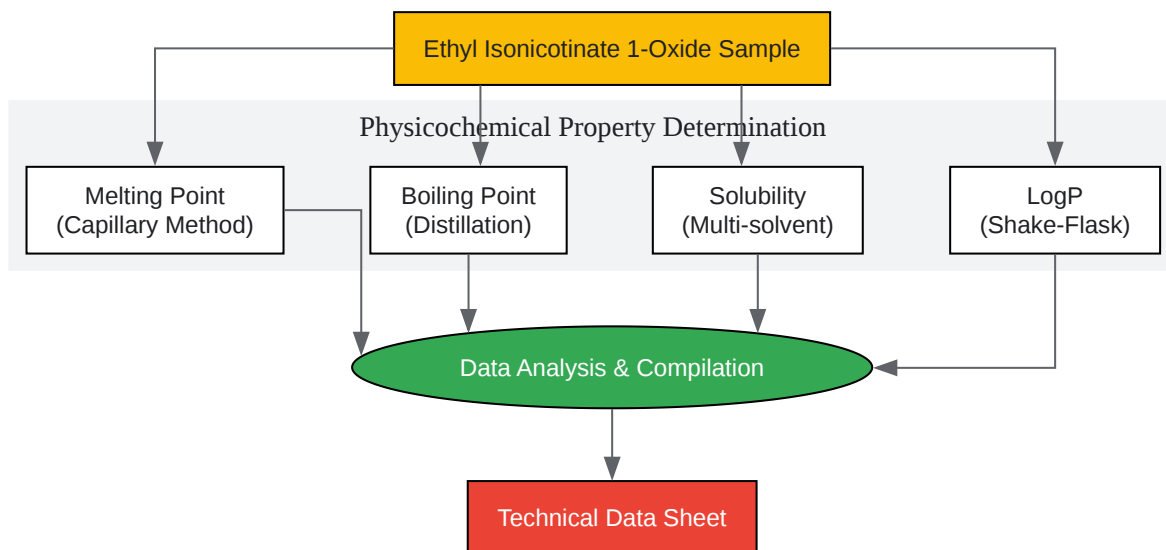
Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow from the starting material to the final characterized compound.



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Caption: Synthesis of **Ethyl isonicotinate 1-oxide**.



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Caption: Experimental workflow for physicochemical characterization.

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- To cite this document: BenchChem. [Physicochemical properties of Ethyl isonicotinate 1-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076975#physicochemical-properties-of-ethyl-isonicotinate-1-oxide]

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